molecular formula C9H10F3N3S B2619959 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole CAS No. 1004643-65-5

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B2619959
CAS No.: 1004643-65-5
M. Wt: 249.26
InChI Key: HOCGNFHUZNBNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(3-aminopropyl)-5-methyl-3-trifluoromethyl-1H-pyrazole with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This modification can alter the function of the target molecules, resulting in biological effects such as inhibition of enzyme activity, induction of apoptosis, and disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its biological activity by enhancing its stability and lipophilicity .

Comparison with Similar Compounds

1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole can be compared with other isothiocyanate-containing compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring, trifluoromethyl group, and isothiocyanate group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-isothiocyanatopropyl)-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3S/c1-7-5-8(9(10,11)12)14-15(7)4-2-3-13-6-16/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCGNFHUZNBNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN=C=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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